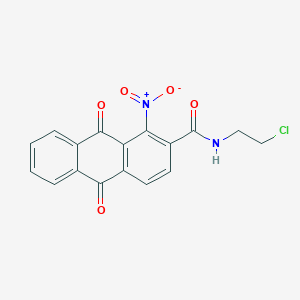![molecular formula C23H26FN3O B6116404 2-[1-(4-fluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116404.png)
2-[1-(4-fluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-fluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FGIN-1-27 and has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of 2-[1-(4-fluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a selective dopamine D3 receptor antagonist. This means that it blocks the activity of the dopamine D3 receptor, which is involved in a range of physiological processes.
Biochemical and Physiological Effects:
2-[1-(4-fluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol has been found to have a range of biochemical and physiological effects. These include:
- Decreased dopamine release in the brain
- Increased levels of noradrenaline and serotonin in the brain
- Increased locomotor activity in animals
- Decreased drug-seeking behavior in animals
- Potential antidepressant effects
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-(4-fluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for the dopamine D3 receptor. This means that it can be used to study the specific role of this receptor in various physiological processes.
However, one limitation of using this compound is that it can be difficult to synthesize and purify. This can make it challenging for researchers to obtain high-quality samples for their experiments.
Orientations Futures
There are several potential future directions for research on 2-[1-(4-fluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol. These include:
- Further studies on the mechanisms of action of this compound
- Investigation of its potential therapeutic applications for conditions such as depression and drug addiction
- Development of new and improved synthesis methods for this compound
- Exploration of its potential applications in other fields such as neuroscience and pharmacology.
Méthodes De Synthèse
The synthesis of 2-[1-(4-fluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol is a complex process that involves several steps. The first step involves the reaction of 4-fluorobenzyl chloride with isoquinoline in the presence of a base such as potassium carbonate. This results in the formation of 4-(5-isoquinolinylmethyl)-4-fluorobenzyl chloride.
The next step involves the reaction of the above product with piperazine in the presence of a base such as sodium hydride. This results in the formation of 2-[1-(4-fluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol.
Applications De Recherche Scientifique
2-[1-(4-fluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Propriétés
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-4-(isoquinolin-5-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O/c24-21-6-4-18(5-7-21)15-27-12-11-26(17-22(27)9-13-28)16-20-3-1-2-19-14-25-10-8-23(19)20/h1-8,10,14,22,28H,9,11-13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXSVPUGQUBXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC3=C2C=CN=C3)CCO)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-chlorophenyl)-3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6116325.png)
![methyl 4-[(3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6116340.png)
![ethyl (4-{[1-(3,4-dichlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6116352.png)
![N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6116361.png)
![N~2~,N~2~-diethyl-N~1~-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}glycinamide](/img/structure/B6116372.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6116376.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B6116385.png)
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B6116387.png)
![2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride](/img/structure/B6116390.png)

![N-benzyl-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6116402.png)
![7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6116411.png)
![ethyl 1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6116419.png)